2-methyl-N-phenylquinoline-4-carboxamide
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Overview
Description
2-methyl-N-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenylquinoline-4-carboxamide typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form the quinoline core.
Amidation: The quinoline derivative undergoes amidation to introduce the carboxamide group.
Reduction and Acylation: Subsequent reduction and acylation steps are performed to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of transition metal-catalyzed reactions and green chemistry protocols are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, reduced quinoline compounds, and substituted quinoline derivatives .
Scientific Research Applications
2-methyl-N-phenylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent.
Biological Research: The compound is used in studies related to cell signaling and molecular interactions.
Industrial Applications: It serves as a precursor for the synthesis of other quinoline derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxylic acid: Known for its antibacterial properties.
2-methylquinoline-4-carboxamide: Shares structural similarities but differs in biological activity.
N-phenylquinoline-4-carboxamide: Another related compound with distinct pharmacological properties.
Uniqueness
2-methyl-N-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
332177-68-1 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-methyl-N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(20)19-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20) |
InChI Key |
FHTZJEBURRSMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3 |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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